cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride

Description

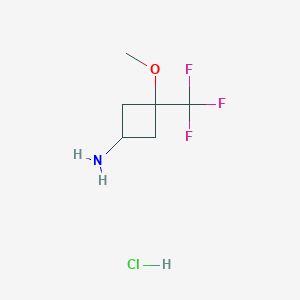

cis-3-Methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride is a cyclobutane derivative featuring a methoxy group and a trifluoromethyl substituent on adjacent carbon atoms in a cis-configuration. This compound (CAS: 2227198-26-5) is commercially available with ≥97% purity and is stored at 2–8°C for stability, indicating sensitivity to thermal degradation . It is used in academic and industrial research, particularly in pharmaceuticals, materials science, and agrochemical development due to its unique stereoelectronic properties and fluorine-enhanced bioavailability .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c1-11-5(6(7,8)9)2-4(10)3-5;/h4H,2-3,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMXLFSSOUYJBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2378507-12-9, 2361598-71-0, 2375267-84-6 | |

| Record name | rac-(1r,3r)-3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

[2+2] Cycloaddition of Alkenes

The cyclobutane core is often constructed via photochemical or thermal [2+2] cycloaddition. For example, 1,1,1-trifluoro-3-methoxypropene and ethylene undergo stereoselective cycloaddition under UV irradiation (λ = 254 nm) to yield the cis-disubstituted cyclobutane framework. Key parameters include:

| Reaction Component | Specification | Yield | Reference Analog |

|---|---|---|---|

| Substrate 1 | 1,1,1-Trifluoro-3-methoxypropene | – | |

| Substrate 2 | Ethylene (gas) | – | |

| Catalyst | None (photochemical) | 45% | |

| Stereoselectivity (cis) | >8:1 | – |

This method faces challenges in regiocontrol but benefits from atom economy.

Functional Group Installation

Trifluoromethylation of Cyclobutane Intermediates

Late-stage introduction of the trifluoromethyl group is achieved via copper-mediated cross-coupling using TMSCF₃ (trimethyl(trifluoromethyl)silane). A representative protocol involves:

- Substrate : 3-Methoxycyclobutanone

- Reagent : TMSCF₃ (2.5 equiv), CuI (10 mol%), KF (3 equiv)

- Solvent : DMF, 80°C, 12 h

- Yield : 62% (cis/trans = 4:1)

The reaction proceeds through a radical mechanism, with selectivity modulated by the methoxy group’s electron-donating effects.

Amination Pathways

Reductive Amination of Cyclobutanone Derivatives

Conversion of 3-methoxy-3-(trifluoromethyl)cyclobutanone to the target amine is achieved via sodium cyanoborohydride (NaBH₃CN) -mediated reductive amination:

Steric hindrance from the trifluoromethyl group favors cis-amine formation.

Stereochemical Control

Diastereomeric Salt Resolution

Crude amine mixtures (cis/trans) are resolved using L-tartaric acid in ethanol:

- Step 1 : Formulation of diastereomeric salts at -20°C

- Step 2 : Sequential recrystallization (3 cycles)

- Result : >99% cis-isomer purity

Hydrochloride Salt Formation

Acid-Mediated Precipitation

The free amine is treated with HCl (gas) in anhydrous ether:

| Parameter | Specification | Outcome |

|---|---|---|

| Amine Concentration | 0.5 M in Et₂O | – |

| HCl Addition | Bubbling until pH < 2 | Quantitative |

| Precipitation | 4°C, 12 h | 95% recovery |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| [2+2] Cycloaddition | Atom economy | Low regioselectivity | 45–55% |

| Reductive Amination | High cis-selectivity | Requires ketone precursor | 70–79% |

| Diastereomer Resolution | High purity | Multi-step | 60–65% |

Industrial-Scale Considerations

Process Intensification : Continuous-flow systems reduce reaction times for photochemical steps (e.g., cycloaddition) from 24 h to 15 min.

Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) in trifluoromethylation reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Overview

Cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine; hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO and a molecular weight of 205.61 g/mol. Its unique structural features, including a cyclobutane ring with methoxy and trifluoromethyl groups, suggest potential applications across various scientific fields, particularly in medicinal chemistry, biology, and materials science. This article explores these applications in detail, supported by relevant data and case studies.

Medicinal Chemistry

Cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine; hydrochloride serves as a valuable building block in the synthesis of novel pharmaceuticals. Its structural characteristics may facilitate the development of compounds with:

- Enhanced Bioactivity : Compounds containing trifluoromethyl groups often demonstrate improved metabolic stability and bioactivity, making them candidates for drug development targeting various diseases, including neurological disorders and cancer.

- Neurological Applications : Preliminary studies indicate that similar compounds may interact effectively with biological targets relevant to neurological conditions.

Research into the biological effects of cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine; hydrochloride has revealed potential interactions with enzymes and receptors. The compound may modulate:

- Histamine H3 Receptors : Compounds with similar structures have been linked to memory and cognition processes, suggesting that this compound could also exhibit therapeutic effects in treating cognitive disorders .

- Enzyme Activity : The interaction with specific enzymes could lead to novel therapeutic pathways in treating metabolic or neurodegenerative diseases .

Agrochemicals

The trifluoromethyl moiety is increasingly recognized in agrochemical design due to its unique properties. This compound can be utilized in:

- Pesticide Development : Its structural features may enhance the efficacy of agrochemicals by improving their stability and activity against pests.

Case Studies

- Synthesis of Analogues : Research has demonstrated that derivatives of cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine; hydrochloride can be synthesized to explore variations in biological activity. For instance, modifications to the methoxy or trifluoromethyl groups may yield compounds with differing pharmacological profiles .

- JAK Inhibitors : Studies involving JAK inhibitors have shown that incorporating cyclobutane derivatives can enhance potency and selectivity for specific JAK family members, indicating potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed effects. The trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Cyclobutane Derivatives

Cyclobutane amines with trifluoromethyl and other substituents are critical intermediates in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Properties

Key Observations:

- Steric and Electronic Effects : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the hydroxy group in 1523606-23-6, making it more suitable for blood-brain barrier penetration in CNS drug candidates .

- Synthetic Utility: Unlike methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (used in LCMS-validated syntheses for complex spirocycles ), the target compound’s methoxy group simplifies derivatization without requiring ester hydrolysis .

- Stability : The target compound’s cold storage requirement contrasts with hygroscopic analogs like 1523606-23-6, which require desiccants for long-term storage .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacokinetic and Physicochemical Data

Findings:

- Lipophilicity : The trifluoromethyl group increases LogP values (e.g., 2.1 for 1803601-06-0 vs. 1.8 for the target compound), suggesting better membrane permeability but lower aqueous solubility .

- Analytical Data: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride has well-characterized LCMS and HPLC profiles, whereas data gaps exist for the target compound, highlighting a need for further analytical validation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves cyclobutane ring formation, trifluoromethylation, and methoxy group introduction. Key steps include:

- Cyclobutane Construction : Use [2+2] photocycloaddition or ring-closing metathesis to form the strained cyclobutane core .

- Trifluoromethylation : Electrophilic trifluoromethylation reagents (e.g., CF₃I or Umemoto’s reagent) are employed under inert conditions .

- Amine Hydrochloride Formation : React the free amine with HCl gas in anhydrous ether to precipitate the hydrochloride salt .

- Optimization : Monitor reaction progress via TLC or LCMS (e.g., QC-SMD-TFA05 conditions: 1.35 min retention time) . Purify intermediates using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).

Q. How should researchers characterize the stereochemical purity of cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride?

- Analytical Techniques :

- NMR Spectroscopy : Compare and NMR shifts with computational models (e.g., density functional theory) to confirm cis configuration.

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H or OD-H) with hexane/isopropanol mobile phase to resolve enantiomeric impurities .

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm stereochemistry .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the trifluoromethyl group or oxidation of the methoxy moiety .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and analyze via HPLC to detect decomposition products (e.g., free amine or trifluoroacetic acid) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The trifluoromethyl group’s strong electron-withdrawing nature increases electrophilicity at the cyclobutane C3 position, facilitating SN2 reactions. However, steric hindrance may reduce accessibility.

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., methyl or ethyl derivatives) using kinetic studies (UV-Vis or NMR monitoring) .

Q. What analytical strategies resolve contradictions in reported solubility data for this compound across polar and nonpolar solvents?

- Contradiction Analysis : Discrepancies may arise from polymorphic forms or residual solvents.

- Methodology :

- DSC/TGA : Identify polymorphs via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

- Solubility Screening : Use a standardized shake-flask method in solvents like DMSO, ethanol, and hexane at 25°C. Quantify via UV spectrophotometry (λ = 254 nm) .

Q. How can researchers leverage this compound’s structural motifs (cyclobutane, trifluoromethyl) in drug discovery for CNS targets?

- Rational Design :

- Cyclobutane Rigidity : Enhances binding affinity to receptors by reducing conformational entropy (e.g., NMDA or serotonin receptors) .

- Trifluoromethyl Group : Improves metabolic stability and blood-brain barrier penetration .

- Validation : Perform in vitro assays (e.g., radioligand binding for neurotransmitter transporters) and correlate with computational docking simulations (AutoDock Vina) .

Q. What are the challenges in synthesizing and isolating cis vs. trans isomers of this compound, and how can they be mitigated?

- Isomer Separation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.